1-(4-Pyridyl)ethylamine
Overview
Description
1-(4-Pyridyl)ethylamine is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63919. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: In industrial settings, 1-(4-Pyridyl)ethylamine is often produced by catalytic hydrogenation of 4-cyanopyridine. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
1-(4-Pyridyl)ethylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-pyridinecarboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 4-pyridinemethanol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-Pyridinecarboxylic acid.
Reduction: 4-Pyridinemethanol.
Substitution: Depending on the nucleophile, various substituted pyridines.
Scientific Research Applications
1-(4-Pyridyl)ethylamine has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions[][1].
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Pyridyl)ethylamine involves its interaction with various molecular targets. As a ligand, it can coordinate with metal ions, affecting their reactivity and stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
1-(4-Pyridyl)ethylamine can be compared with other similar compounds such as:
- 4-(Aminomethyl)pyridine
- 2-(1-Aminoethyl)pyridine
- 4-(2-Aminoethyl)pyridine
Uniqueness: this compound is unique due to its specific structure, which allows it to act as a versatile ligand in coordination chemistry and as an intermediate in various synthetic pathways .
Properties
IUPAC Name |
1-pyridin-4-ylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6(8)7-2-4-9-5-3-7/h2-6H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZMJYQEHFJWQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950525 | |
Record name | 1-(Pyridin-4-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50392-78-4, 27854-96-2 | |
Record name | 50392-78-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63919 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Pyridin-4-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90950525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyridin-4-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the stereochemistry of 1-(4-Pyridyl)ethylamine and its pharmacokinetic implications?
A1: This research paper focuses on a novel anticonvulsant drug candidate, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, which incorporates the this compound moiety. Crucially, this compound possesses a chiral center, leading to the existence of enantiomers. The study utilizes chiral liquid chromatography to successfully separate and analyze these enantiomers []. Understanding the distinct pharmacokinetic profiles of each enantiomer is crucial. This is because enantiomers can potentially exhibit different pharmacological activities, metabolic pathways, and toxicity profiles. The study's findings highlight the significance of stereoselectivity in drug development and emphasize the need for individual enantiomer analysis, especially for compounds like those incorporating this compound, to ensure safer and more effective therapeutic outcomes.
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